1-benzyl-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(pyridin-4-yl)methyl]thiourea
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Overview
Description
1-benzyl-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(pyridin-4-yl)methyl]thiourea is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(pyridin-4-yl)methyl]thiourea typically involves multiple steps, starting from readily available precursors
Formation of the Indole Moiety: The indole nucleus can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst.
Thiourea Formation: The final step involves the reaction of the intermediate compound with thiourea under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(pyridin-4-yl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-benzyl-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(pyridin-4-yl)methyl]thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-benzyl-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(pyridin-4-yl)methyl]thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Shares the indole moiety but differs in the functional groups attached.
(E)-N’-(3-nitrobenzylidene)-2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide: Contains the indole nucleus but has different substituents.
Uniqueness
1-benzyl-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(pyridin-4-yl)methyl]thiourea is unique due to its combination of the indole and pyridine rings, along with the thiourea functional group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-benzyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-4-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4OS/c1-19-23(24-16-22(31-2)8-9-25(24)29-19)12-15-30(18-21-10-13-27-14-11-21)26(32)28-17-20-6-4-3-5-7-20/h3-11,13-14,16,29H,12,15,17-18H2,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQRUUBALYBSJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC=NC=C3)C(=S)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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